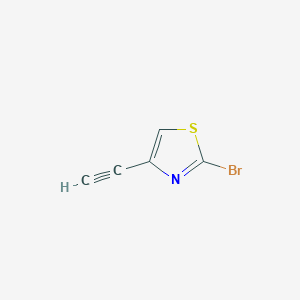

2-Bromo-4-ethynylthiazole

Overview

Description

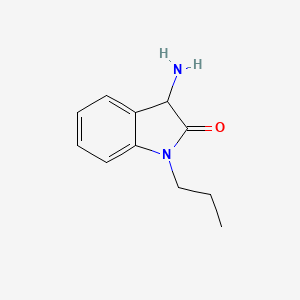

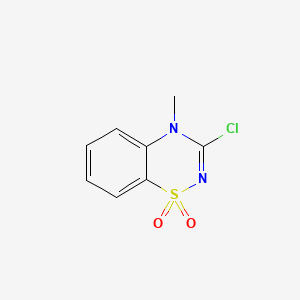

2-Bromo-4-ethynylthiazole is a compound that is not directly mentioned in the provided papers, but its structural motifs and synthesis methods can be inferred from related compounds. The compound likely contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, with a bromine atom and an ethynyl group attached to it.

Synthesis Analysis

The synthesis of related brominated thiazole compounds has been described in the literature. For instance, an improved synthesis method for a brominated thiazole derivative used as a precursor for PET radioligand [18F]SP203 was developed, starting from 4-bromo-2-formylthiazole and achieving an overall yield of 56% . Another study reported the synthesis of ethyl 2-bromothiazole-4-carboxylate through a solvent-free reaction between ethyl 2-amino-thiazole-4-carboxylate and DMSO, followed by diazotization and saponification to obtain 2-bromo-thiazole-4-carboxylic acid . These methods could potentially be adapted for the synthesis of 2-Bromo-4-ethynylthiazole.

Molecular Structure Analysis

The molecular structure of brominated thiazole derivatives can be complex, as demonstrated by the vibrational spectra and DFT study of 2-(4-Bromophenyl)-1H-benzimidazole, which provided insights into the optimized molecular geometry and vibrational wavenumbers . Although this study does not directly analyze 2-Bromo-4-ethynylthiazole, it suggests that similar computational methods could be used to predict the molecular structure and properties of the compound .

Chemical Reactions Analysis

Brominated thiazole compounds can participate in various chemical reactions. For example, bromo(phosphoryl)ethyne was used in copper-catalyzed azide-alkyne cycloadditions to synthesize bromo-substituted triazoles, demonstrating the reactivity of brominated alkynes in such cycloaddition reactions . This suggests that 2-Bromo-4-ethynylthiazole could also be a candidate for similar cycloaddition reactions due to the presence of the ethynyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazole derivatives can be deduced from their synthesis and molecular structure. For example, the melting point, IR, MS (ESI), and 1H-NMR data were used to confirm the structure and purity of synthesized brominated thiazole compounds . Similarly, the vibrational spectra provided information on the solid-phase properties of the compounds . These techniques could be applied to 2-Bromo-4-ethynylthiazole to determine its physical and chemical properties.

Scientific Research Applications

Metabolic Pathways and Toxicity Studies

Research on similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has provided insights into their metabolic pathways and potential toxic effects. Studies involving human and animal hepatocytes have helped in understanding the oxidative deamination and demethylation processes these compounds undergo, as well as their interspecies differences in metabolism and toxicity (Carmo et al., 2005).

Synthesis of Biologically Active Compounds

A significant amount of research has focused on synthesizing novel biologically active compounds that contain a thiazole moiety. For instance, the synthesis of 2-phenylsulfonylhydrazono-3-(2',3',4',6'-tetra-O-acetyl-beta-d-glucopyranosyl)thiazolidine-4-ones from thiosemicarbazide precursors has been explored. These compounds have shown moderate fungicidal and herbicidal activities, underscoring the potential of thiazole derivatives in agricultural applications (Li et al., 2006).

Anticancer and Immunomodulatory Activities

Thiazole derivatives have been investigated for their potential in cancer treatment and immune modulation. Research on 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives has shown that some of these compounds exhibit strong cytotoxicity against various cancer cell lines and possess immunomodulatory activities. This highlights the role of brominated thiazole derivatives in developing new anticancer therapies (Abdel‐Aziz et al., 2009).

Development of Herbicide Resistance

In agriculture, the development of herbicide resistance in transgenic plants through the expression of specific detoxification genes is another area of research. For instance, a study demonstrated how the introduction of a gene encoding a nitrilase that converts bromoxynil to a non-toxic metabolite conferred resistance to this herbicide in transgenic tobacco plants. This approach showcases the potential of using brominated compounds in developing herbicide-resistant crops (Stalker et al., 1988).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds typically target parasitic organisms such as Leishmania and Plasmodium species .

Mode of Action

Related compounds have been shown to interact with their targets, leading to inhibition of the parasites . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

Related compounds have been shown to interfere with the life cycle of the parasites, disrupting their ability to infect and reproduce .

Result of Action

Similar compounds have shown significant inhibition effects againstPlasmodium berghei, with suppression rates of up to 90.4% .

properties

IUPAC Name |

2-bromo-4-ethynyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c1-2-4-3-8-5(6)7-4/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFLUNNICQIATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312035 | |

| Record name | 2-Bromo-4-ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethynylthiazole | |

CAS RN |

1211520-19-2 | |

| Record name | 2-Bromo-4-ethynylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)

![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3032109.png)